molecular formula C5H8F2O B2796403 ((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol CAS No. 2307738-81-2

((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol

Cat. No.: B2796403
CAS No.: 2307738-81-2
M. Wt: 122.115
InChI Key: VSFCACSLFLWHTL-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol: is a chiral compound with a unique structure characterized by a cyclopropyl ring substituted with two fluorine atoms and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol typically involves the cyclopropanation of suitable precursors followed by fluorination and functional group modifications. One common approach is the reaction of a suitable alkene with a difluorocarbene source under controlled conditions to form the difluorocyclopropane intermediate. This intermediate is then subjected to further reactions to introduce the hydroxyl group and achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle the reactive intermediates. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: ((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: In chemistry, ((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology: The compound’s chiral nature allows it to interact with biological molecules in specific ways, making it useful in the development of chiral drugs and as a probe in biochemical studies.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including viral infections and cancer.

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and materials with specialized properties. Its fluorinated structure imparts stability and resistance to degradation, making it suitable for various applications.

Mechanism of Action

The mechanism by which ((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol exerts its effects involves interactions with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing biological pathways. The fluorine atoms enhance its binding affinity and metabolic stability, contributing to its overall efficacy.

Comparison with Similar Compounds

    (1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol: A stereoisomer with different spatial arrangement.

    2,2-Difluoro-3-methylcyclopropane: Lacks the hydroxyl group, affecting its reactivity and applications.

    3-Methylcyclopropylmethanol: Lacks fluorine atoms, resulting in different chemical properties.

Uniqueness: ((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol is unique due to its specific stereochemistry and the presence of both fluorine atoms and a hydroxyl group. These features confer distinct reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[(1S,3R)-2,2-difluoro-3-methylcyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c1-3-4(2-8)5(3,6)7/h3-4,8H,2H2,1H3/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFCACSLFLWHTL-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C1(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.